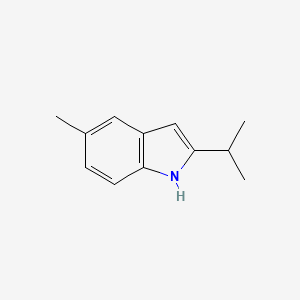

2-Isopropyl-5-methyl-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgajchem-b.com In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgirjmets.com The name "indole" itself is a blend of "indigo" and "oleum," referencing its initial isolation from the treatment of indigo dye with oleum. wikipedia.orgbiocrates.com

The late 19th and early 20th centuries witnessed a surge of interest in indole chemistry, propelled by the discovery of the indole moiety in numerous important alkaloids. wikipedia.org This realization shifted the focus towards understanding and synthesizing this crucial heterocyclic system. A pivotal moment in this era was the development of the Fischer indole synthesis by Emil Fischer in 1883. wikipedia.orgirjmets.comcreative-proteomics.com This method, which involves the acid-catalyzed rearrangement of arylhydrazones, became one of the most reliable and widely used techniques for creating substituted indoles and remains a cornerstone of synthetic organic chemistry today. wikipedia.orgirjmets.com

Over the years, the synthetic toolbox for indoles has expanded significantly. The 20th century saw the development of other key methods like the Leimgruber-Batcho indole synthesis, which is particularly valuable in the pharmaceutical industry for producing specifically substituted indoles. wikipedia.orgresearchgate.net Further diversification came with the advent of techniques such as the Reissert, Madelung, and Bischler-Mohlau syntheses. irjmets.comresearchgate.netbhu.ac.in More contemporary approaches focus on efficiency and sustainability, employing metal-catalyzed reactions, C-H activation, and green chemistry principles to construct the indole scaffold with high precision. researchgate.netopenmedicinalchemistryjournal.comnumberanalytics.com

Structural Significance of the Indole Nucleus in Medicinal Chemistry and Materials Science

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a "privileged" structure in medicinal chemistry. jchr.orgpreprints.org This is due to its ability to interact with a multitude of biological targets with high affinity. preprints.org The indole ring is a fundamental component of the essential amino acid tryptophan, which serves as a precursor to vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. irjmets.comnih.gov

The structural versatility of the indole nucleus allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. nih.gov This has led to the development of a wide range of pharmaceuticals with an indole core, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive properties. ajchem-b.comopenmedicinalchemistryjournal.comnih.gov

Beyond its biomedical importance, the indole framework has garnered attention in the field of materials science. numberanalytics.com The unique electronic properties of indoles, stemming from their aromatic and electron-rich nature, make them suitable for applications in organic electronics. numberanalytics.comsmolecule.com Indole-based compounds are being explored for use in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.comnumberanalytics.com The ability to tune the electronic characteristics of the indole ring through substitution makes it a versatile building block for creating novel functional materials. acs.org

Rationale for Dedicated Research on Substituted Indoles: Focus on 2-Isopropyl-5-methyl-1H-indole

The extensive and diverse applications of indole derivatives provide a strong impetus for the continued exploration of novel substituted indoles. The strategic placement of different functional groups on the indole ring can lead to compounds with enhanced or entirely new properties. Research into specifically substituted indoles like this compound is driven by the potential to fine-tune its chemical and physical characteristics for specific applications.

The substituents on this compound—an isopropyl group at the 2-position and a methyl group at the 5-position—are of particular interest. The isopropyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets or modifying its solid-state packing for materials applications. The methyl group at the 5-position can also impact its electronic nature and metabolic stability.

A systematic investigation into this specific substitution pattern allows for a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). By studying compounds like this compound, researchers can build a more comprehensive library of indole derivatives, paving the way for the rational design of new therapeutic agents and advanced materials.

Scope and Objectives of a Comprehensive Research Program

A comprehensive research program on this compound would be multifaceted, encompassing its synthesis, characterization, and evaluation of its potential applications. The primary objectives of such a program would include:

Development of Efficient Synthetic Routes: To devise and optimize scalable and cost-effective synthetic pathways to this compound and its analogues. This would involve exploring various established indole syntheses and potentially developing novel methodologies.

Thorough Physicochemical Characterization: To fully characterize the compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to elucidate its precise structure and properties.

Exploration of Chemical Reactivity: To investigate the reactivity of the indole core and its substituents, including electrophilic substitution and functionalization at the N-H position, to create a diverse range of derivatives for further study.

Evaluation of Biological Activity: To screen this compound and its derivatives for a wide range of potential therapeutic activities, such as antimicrobial, anticancer, and anti-inflammatory properties, through in vitro and in vivo assays.

Assessment of Material Properties: To investigate the potential of the compound and its derivatives in materials science, focusing on their photophysical and electronic properties for applications in organic electronics.

Such a research program would contribute valuable knowledge to the broader field of indole chemistry and could potentially lead to the discovery of new molecules with significant societal benefits.

Data Tables

Table 1: Key Historical Developments in Indole Chemistry

| Year | Development | Key Figure(s) | Significance |

|---|---|---|---|

| 1866 | Reduction of oxindole to indole | Adolf von Baeyer | First isolation of the parent indole heterocycle. wikipedia.orgirjmets.com |

| 1883 | Fischer indole synthesis | Emil Fischer | A versatile and widely used method for synthesizing substituted indoles. wikipedia.orgirjmets.comcreative-proteomics.com |

Table 2: Properties of the Indole Nucleus

| Property | Description | Reference(s) |

|---|---|---|

| Structure | Fused bicyclic system of a benzene and a pyrrole ring. | jchr.orgnumberanalytics.com |

| Aromaticity | Aromatic due to the delocalization of ten π-electrons. | nih.gov |

| Reactivity | Electron-rich, making it prone to electrophilic substitution, typically at the C3 position. | irjmets.combhu.ac.in |

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H15N |

|---|---|

Poids moléculaire |

173.25 g/mol |

Nom IUPAC |

5-methyl-2-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)12-7-10-6-9(3)4-5-11(10)13-12/h4-8,13H,1-3H3 |

Clé InChI |

NGSXHQNEQTUVDH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)NC(=C2)C(C)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Isopropyl 5 Methyl 1h Indole and Its Derivatives

Classical Approaches for Indole (B1671886) Ring Construction and their Adaptation for 2-Isopropyl-5-methyl-1H-indole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. chemicalbook.comirjmets.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or an aldehyde. metu.edu.trwikipedia.org

To synthesize this compound, the Fischer method would employ the p-tolylhydrazine and isopropyl methyl ketone. The reaction proceeds through several key mechanistic steps:

Phenylhydrazone Formation: The initial reaction between p-tolylhydrazine and isopropyl methyl ketone forms the corresponding phenylhydrazone.

Tautomerization to Ene-hydrazine: Under acidic conditions, the phenylhydrazone tautomerizes to its ene-hydrazine isomer. wikipedia.org

clockss.orgclockss.org-Sigmatropic Rearrangement: A crucial clockss.orgclockss.org-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a new carbon-carbon bond and a di-imine intermediate. wikipedia.orgnih.gov

Cyclization and Aromatization: The di-imine undergoes cyclization to form a cyclic aminoacetal, which then eliminates ammonia (B1221849) under acidic catalysis to yield the aromatic indole ring. wikipedia.org

The substitution pattern of the reactants directly influences the final product. The use of p-tolylhydrazine introduces the methyl group at the 5-position of the indole ring. The isopropyl methyl ketone provides the substituents for the 2- and 3-positions. In the case of an unsymmetrical ketone like isopropyl methyl ketone, the formation of regioisomers is possible. uninsubria.it However, the reaction often favors the formation of the more stable isomer. Studies have shown that the cyclization of the hydrazone can be influenced by the steric and electronic effects of the substituents. nih.gov For instance, research on the reaction of tolylhydrazine hydrochlorides with isopropyl methyl ketone has demonstrated the successful synthesis of methyl-substituted indolenines. researchgate.netmdpi.com

| Starting Material 1 | Starting Material 2 | Key Conditions | Product |

| p-Tolylhydrazine | Isopropyl methyl ketone | Acid catalyst (e.g., HCl, H2SO4, Lewis acids) mdpi.com | This compound |

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid, room temperature | Methyl indolenines researchgate.netmdpi.com |

| o,p-Nitrophenylhydrazines | Isopropyl methyl ketone | Acetic acid/HCl | Nitroindolenines researchgate.netmdpi.com |

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. jk-sci.comwikipedia.org A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, as the reaction often fails or gives low yields in its absence. jk-sci.comwikipedia.org Sterically bulky ortho groups generally lead to higher product yields. jk-sci.comwikipedia.org

The mechanism involves the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate after decomposition. wikipedia.org A second equivalent of the Grignard reagent attacks the nitrosoarene, and a subsequent clockss.orgclockss.org-sigmatropic rearrangement leads to an aldehyde intermediate that cyclizes to form the indole. jk-sci.com

While the standard Bartoli synthesis is geared towards 7-substituted indoles, modifications can allow for substitution at other positions. For the synthesis of a this compound, one would need to start with a suitably substituted nitroarene. However, the classical Bartoli synthesis is not the most direct route for this specific substitution pattern. A notable modification by Dobbs utilized an ortho-bromine as a directing group, which could be subsequently removed, enhancing the versatility of the method to produce variously substituted indoles. wikipedia.org

| Reactant | Reagent | Key Feature | Product |

| Ortho-substituted nitroarene | Vinyl Grignard reagent | Requires ortho-substituent for good yield jk-sci.comwikipedia.org | 7-Substituted indole jk-sci.com |

| Ortho-substituted nitroarene | Substituted alkenyl Grignard reagent | Produces indoles with C2 or C3 substituents jk-sci.com | C2/C3- and 7-substituted indole |

The Reissert indole synthesis is a multi-step process that typically begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. chemicalbook.comwikipedia.org The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization, commonly with zinc in acetic acid, to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the indole. wikipedia.org

For the synthesis of this compound, one would need to start with a precursor that could generate the isopropyl group at the 2-position. The classical Reissert synthesis is more geared towards providing a carboxyl group at this position. However, modern variations have expanded the scope of this reaction. For instance, a modification by Butin involves an intramolecular reaction where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, leaving a ketone side chain in the final product that could potentially be further modified. wikipedia.org Continuous-flow hydrogenation techniques have also been developed for the efficient synthesis of substituted indole-2-carboxylic acid ethyl esters, showcasing the adaptability of the Reissert methodology. researchgate.net

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This one-pot reaction is highly versatile and provides excellent regioselectivity, generally favoring the product where the bulkier alkyne substituent is located at the C-2 position of the indole. nih.gov

To synthesize this compound, one could react 2-iodo-4-methylaniline (B1303665) with an alkyne bearing an isopropyl group, such as 4-methyl-2-pentyne. The reaction mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. ub.edu The reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate, and a chloride source like LiCl. wikipedia.org This method is advantageous as it tolerates a wide range of functional groups. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature |

| o-Iodoaniline | Disubstituted alkyne | Pd(OAc)2, PPh3, base, chloride source wikipedia.org | Regioselective formation of 2,3-disubstituted indoles ub.edu |

| 2-Iodo-4-methylaniline | 4-Methyl-2-pentyne | Pd(OAc)2, PPh3, K2CO3, LiCl | Synthesis of 2-isopropyl-3,5-dimethyl-1H-indole |

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an aniline (B41778), which, upon heating, cyclizes to form a 2-substituted indole. irjmets.com The original method often required harsh reaction conditions. uninsubria.it

For the synthesis of this compound, one could envision reacting 4-methylaniline with a suitable α-haloketone that would provide the isopropyl group at the 2-position. The mechanism proceeds via nucleophilic substitution of the halogen by the aniline, followed by an intramolecular cyclization and aromatization. irjmets.com Modern variations have been developed that employ milder conditions, including the use of microwave irradiation, to improve yields and reduce side reactions. uninsubria.it

The Madelung indole synthesis involves the intramolecular cyclization of an N-(2-alkylphenyl)alkanamide using a strong base at high temperatures. clockss.orgwikipedia.org This method is particularly useful for preparing 2-substituted indoles. irjmets.com

To prepare this compound via the Madelung synthesis, the required starting material would be N-(2,4-dimethylphenyl)isobutyramide. The reaction is typically carried out with strong bases like sodium or potassium alkoxides at temperatures between 200-400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

The harsh conditions of the classical Madelung synthesis limit its applicability to substrates with sensitive functional groups. bhu.ac.in However, modern modifications, such as the use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures, have significantly broadened the scope of this reaction. chemicalbook.comwikipedia.org Another variation involves the use of electron-withdrawing groups to facilitate the formation of the benzylic anion, allowing the reaction to proceed under milder conditions. researchgate.net

| Starting Material | Base | Temperature | Key Feature |

| N-(2-alkylphenyl)alkanamide | Sodium or potassium alkoxide | 200-400 °C wikipedia.org | High-temperature cyclization |

| N-(2,4-dimethylphenyl)isobutyramide | n-BuLi or LDA | -20 – 25 °C wikipedia.org | Milder conditions with organolithium bases |

Nenitzescu Indole Synthesis and Related Approaches

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a classic and direct method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org For the synthesis of a precursor to this compound, a substituted benzoquinone would be reacted with an enamine derived from a ketone containing an isopropyl group.

The generally accepted mechanism proceeds through a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to form the indole ring. wikipedia.orguninsubria.it The regioselectivity of the final product can be influenced by the substituents on the benzoquinone starting material. wikipedia.org While the original reaction provides 5-hydroxyindoles, modifications and subsequent functionalization steps would be necessary to arrive at this compound. revistadechimie.roresearchgate.net The strength of the Nenitzescu synthesis lies in its ability to construct the indole core from readily available starting materials under relatively mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Benzoquinone | β-Aminocrotonic esters | 5-Hydroxyindole derivatives | wikipedia.org |

| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate | revistadechimie.ro |

Modern Catalytic Strategies for the Synthesis of this compound

Modern organic synthesis has seen a shift towards more efficient and atom-economical catalytic methods. These strategies often provide access to complex molecules with high degrees of selectivity and under milder reaction conditions compared to classical methods.

Palladium catalysis has become a powerful tool for the synthesis of indoles. mdpi.com These methods often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single, often tandem, process. mdpi.com For the synthesis of this compound, a common approach would involve the coupling of a suitably substituted aniline with an alkyne.

A typical strategy is the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. buet.ac.bdresearchgate.net For instance, 2-iodo-4-methylaniline could be coupled with 3-methyl-1-butyne (B31179) in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst to form the corresponding 2-alkynyl-4-methylaniline intermediate. buet.ac.bd This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to yield the desired this compound. buet.ac.bd The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

| Starting Materials | Catalyst System | Product | Reference |

| N-aryl imines | Palladium catalyst, O2 | Indoles | organic-chemistry.org |

| 2-Iodo-4-substituted-N-ethanoyl anilines, terminal alkynes | (Ph3P)2PdCl2, CuI, Et3N | 2,5-disubstituted-1H-indoles | buet.ac.bd |

| 2-alkynylanilines, electron-poor alkenes | PdCl2 or Pd(OAc)2/LiCl | 2,3-disubstituted indole derivatives | mdpi.com |

| ortho-gem-dihalovinylanilines, boronic acids | Pd(OAc)2/S-Phos | 2-substituted indoles | organic-chemistry.org |

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of indoles. thieme-connect.com This approach avoids the need for pre-functionalized starting materials, such as haloanilines, thereby reducing the number of synthetic steps and waste generation. beilstein-journals.org

Ruthenium-catalyzed C-H activation has been successfully employed for the synthesis of indole scaffolds. mdpi.com For example, the [3+2] annulation of anilines with internal alkynes, directed by a removable group on the aniline, can lead to the formation of 2,3-disubstituted indoles. mdpi.com To synthesize this compound, one could envision the reaction of a 4-methylaniline derivative with an alkyne bearing an isopropyl group. The regioselectivity of such reactions is a key challenge, and often relies on the use of directing groups to control the site of C-H activation. beilstein-journals.orgnih.gov

Palladium-catalyzed C-H activation is another powerful tool. For instance, the oxidative cyclization of N-aryl imines, formed from anilines and ketones, can provide indoles through the linkage of two C-H bonds. organic-chemistry.orgthieme-connect.com This method allows for the rapid assembly of the indole ring from readily available starting materials. organic-chemistry.org

Visible light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions. sigmaaldrich.comacs.org This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. beilstein-journals.org

In the context of indole synthesis, photoredox catalysis can be combined with transition metal catalysis, such as palladium, to achieve C-H functionalization. nih.gov For example, the direct C-H olefination of aromatic enamines can be achieved using a dual palladium- and photoredox-catalyzed system to produce a variety of indole derivatives. nih.gov Another approach involves the reductive dearomative arylcarboxylation of indoles with CO2, facilitated by visible-light photoredox catalysis, to introduce new functional groups. sigmaaldrich.com The synthesis of 3-functionalized indoles via C-C and C-N bond formation has also been demonstrated using a metal-free organophotoredox catalyst. nih.gov

| Reaction Type | Catalyst System | Key Features | Reference |

| C-H Olefination | Palladium and Photoredox catalyst | Direct C-H activation of aromatic enamines | nih.gov |

| Arylcarboxylation of indoles | Visible-light photoredox catalyst | Incorporation of CO2 | sigmaaldrich.com |

| C-3 Thiocyanation of indoles | Porphyrin photoredox catalyst | Metal-free, uses atmospheric air as oxidant | tandfonline.com |

| Three-component reaction | Eosin Y organophotoredox catalyst | Metal-free, one-pot synthesis of 3-functionalized indoles | nih.gov |

The chemo- and regioselective functionalization of indole precursors is paramount for the synthesis of specifically substituted indoles like this compound. Directing groups are often employed to control the regioselectivity of C-H functionalization reactions. For example, a pivaloyl group can direct palladium-catalyzed C-H activation to the C4 position of the indole ring. nih.gov Similarly, the N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C-H alkenylation to the C-2 position of the indole nucleus. beilstein-journals.org

Base-mediated annulation reactions can also offer high chemo- and regioselectivity. For instance, the (4+2) annulation of indole-2-carboxamides with 2,3-epoxy tosylates proceeds in a highly diastereoselective fashion to yield 1,2-fused indoles. researchgate.net The reaction is chemo- and regioselective with respect to both starting materials. researchgate.net Such strategies are crucial for building up the complexity of the indole scaffold in a controlled manner.

The development of methods for the stereoselective synthesis of chiral indole-containing molecules is of significant interest due to their prevalence in biologically active compounds. While the synthesis of achiral this compound is the primary focus, the principles can be extended to the synthesis of chiral analogues where the isopropyl group or another substituent introduces a stereocenter.

Enantioselective catalysis is a key approach to achieving this. For example, cobalt-catalyzed electrochemical C-H activation has been used for the enantioselective formation of indoles with chiral C-N axes. chemistryviews.org This method utilizes newly designed chiral oxazoline (B21484) urea (B33335) ligands to control the stereochemical outcome of the reaction. chemistryviews.org

Palladium-catalyzed intermolecular asymmetric dearomatization of indoles represents another powerful strategy. By using a chiral ligand, the planar indole ring can be converted into a three-dimensional indoline (B122111) skeleton with multiple stereogenic centers in a highly stereoselective manner. nih.gov These advanced catalytic systems provide a pathway to chiral indole derivatives that would be challenging to access through classical methods.

Stereoselective Synthesis of Chiral this compound Analogues

Enantioselective Catalytic Approaches

The development of catalytic enantioselective methods provides a powerful and atom-economical approach to access optically active indole derivatives. bohrium.com These strategies rely on chiral catalysts to control the formation of stereocenters, often with high efficiency and enantioselectivity.

One of the most prominent methods is the catalytic asymmetric Friedel-Crafts reaction . bohrium.com This reaction involves the alkylation of the indole nucleus with an electrophile, catalyzed by a chiral Lewis acid or a Brønsted acid. For a substrate like 5-methyl-1H-indole, a Friedel-Crafts reaction at the C2 position with an isopropyl-containing electrophile in the presence of a chiral catalyst could, in principle, establish a chiral center. Chiral phosphoric acids have emerged as highly effective catalysts for such transformations, including the hydroarylation of 2-vinyl indoles to produce enantioenriched 2,3'-bis(indolyl)methanes. acs.org

Asymmetric hydrogenation represents another key strategy. The enantioselective hydrogenation of a suitably functionalized indole precursor can establish chirality. For instance, the asymmetric hydrogenation of a 2-(prop-1-en-2-yl)-5-methyl-1H-indole derivative using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, could yield this compound with high enantiomeric excess. acs.org Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation has been successfully employed for the synthesis of complex indole alkaloids, demonstrating the power of this approach to control multiple stereocenters. rsc.org

Organocatalysis has also provided a range of tools for the enantioselective synthesis of indole derivatives. sciencedaily.com Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of transformations that introduce chirality. For example, an organocatalytic enantioselective formal hydroarylation of a 2-vinyl indole derivative can be used to create an all-carbon quaternary stereocenter. acs.org

| Catalytic Approach | Catalyst Type | Exemplary Transformation | Potential Application for this compound Derivatives |

| Asymmetric Friedel-Crafts | Chiral Phosphoric Acid | Hydroarylation of 2-vinyl indoles | Enantioselective C-C bond formation at the C2 or C3 position. |

| Asymmetric Hydrogenation | Chiral Ru- or Ir-complexes | Hydrogenation of 2-substituted indoles | Enantioselective reduction of a C2-propenyl group to an isopropyl group. |

| Organocatalysis | Chiral Amine or Phosphoric Acid | Michael additions, Aldol reactions | Introduction of chiral side chains or annulation to the indole core. |

Diastereoselective Synthesis through Chiral Auxiliary or Substrate Control

When multiple stereocenters are being created, diastereoselective control is paramount. This can be achieved through the use of chiral auxiliaries covalently bonded to the substrate or by leveraging the inherent stereochemistry of the substrate to direct the approach of reagents.

Chiral auxiliaries are removable chiral groups that guide the stereochemical outcome of a reaction. A classic example is their use in the Pictet-Spengler reaction , which is a powerful method for synthesizing tetrahydro-β-carbolines, a fused indole derivative. clockss.orgrsc.org By attaching a chiral amine auxiliary, such as (R)-α-naphthylethylamine or (R)-1-phenylethylamine, to the tryptamine (B22526) nitrogen, the cyclization with an aldehyde proceeds with a high degree of diastereoselectivity. clockss.orgresearchgate.net Although this creates a new ring system, similar principles could be applied to reactions on the indole side chain to control the formation of a second stereocenter relative to an existing one.

Substrate-controlled diastereoselective reactions rely on the existing stereochemical information within the molecule to influence the outcome of subsequent transformations. For instance, in the synthesis of spirooxindole-based nonnatural amino acids, a bulky chiral protecting group on an amine can direct the diastereoselectivity of a Mizoroki–Heck arylation and vinylation. thieme-connect.com Similarly, a photoredox-catalyzed dearomative prenylation of electron-deficient indoles has been shown to proceed with excellent diastereoselectivity (>20:1 d.r.), where the stereochemistry of the starting material dictates the stereochemical outcome of the product. nih.gov

| Diastereoselective Strategy | Controlling Element | Reaction Type | Achieved Diastereoselectivity |

| Chiral Auxiliary | (R)-α-Naphthylethylamine | Pictet-Spengler Reaction | Up to 93:7 d.r. clockss.org |

| Chiral Auxiliary | (R)-1-Phenylethylamine | Reduction of imine | Moderate to good stereoselectivity researchgate.net |

| Substrate Control | Bulky amine protecting group | Mizoroki–Heck Reaction | High diastereoselectivity thieme-connect.com |

| Substrate Control | Ester group at C3 of indole | Photoredox-catalyzed prenylation | >20:1 d.r. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 5 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including 2-Isopropyl-5-methyl-1H-indole. Through the application of various NMR experiments, a comprehensive picture of the molecule's atomic framework can be assembled.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemical Relationships

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and mapping out the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal correlations between the coupled aromatic protons (H6 and H7). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would link the C3 proton signal to the C3 carbon signal. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is invaluable for piecing together the carbon skeleton and confirming the placement of substituents. Key HMBC correlations would include the correlation from the isopropyl methine proton to the C2 carbon of the indole (B1671886) and from the C5-methyl protons to carbons C4, C5, and C6. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is essential for determining stereochemical relationships and conformation. A NOESY spectrum could show correlations between the isopropyl protons and the H3 proton, providing insight into the preferred orientation of the isopropyl group relative to the indole ring. nih.gov

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Structural Information Provided |

| COSY | Isopropyl CH | Isopropyl CH₃ | Connectivity of the isopropyl group |

| COSY | H6 | H7 | Connectivity of aromatic protons |

| HSQC | H3 | C3 | Direct H-C bond at position 3 |

| HSQC | C5-CH₃ | C5-CH₃ | Direct H-C bond of the methyl group |

| HMBC | Isopropyl CH₃ | C2, Isopropyl CH | Placement of isopropyl group at C2 |

| HMBC | C5-CH₃ | C4, C5, C6 | Placement of methyl group at C5 |

| NOESY | Isopropyl CH | H3 | Spatial proximity and conformation |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and restricted rotations within a molecule. acs.org For this compound, DNMR could be used to investigate the rotational dynamics of the isopropyl group around the C2-C(isopropyl) bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in equivalent signals for the two isopropyl methyl groups. However, at lower temperatures, this rotation could slow down sufficiently to make the two methyl groups diastereotopic, leading to the appearance of two separate signals in the ¹H NMR spectrum. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational flexibility of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₂H₁₅N, the calculated exact mass of the neutral molecule is 173.1204. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and the resulting experimental value would be compared to the calculated value (174.1283) to confirm the molecular formula. rsc.orgresearchgate.net This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, usually the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide information about the structure of the precursor ion. The fragmentation pattern is characteristic of the compound's structure. scielo.org.mxnih.gov

For this compound, the fragmentation in positive ion mode would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups is the loss of a methyl radical (15 Da) from the precursor ion to form a stable secondary benzylic-type cation.

Loss of propene: Cleavage of the isopropyl group can also occur via rearrangement to lose a neutral propene molecule (42 Da).

Fragmentation of the indole ring: Subsequent fragmentation events can involve the cleavage of the indole ring system itself, leading to smaller characteristic fragments. nih.gov

Analysis of a related compound, 1-isopropyl-5-methyl-1H-indole-2,3-dione, in the CASMI 2012 challenge showed a distinctive loss of the isopropyl group, supporting this fragmentation pathway for the isopropyl-indole scaffold. massbank.eu

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 174.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 174.1 | 159.1 | •CH₃ (15 Da) | [M+H - CH₃]⁺, cation at C2 |

| 174.1 | 132.1 | C₃H₆ (42 Da) | [M+H - C₃H₆]⁺, 2-methyl-5-methyl-indole ion |

| 159.1 | 131.1 | CO (28 Da) | Further ring fragmentation |

| 132.1 | 117.1 | CH₃ (15 Da) | Loss of C5-methyl group |

| 132.1 | 104.1 | HCN (27 Da) | Indole ring fragmentation |

Vibrational Spectroscopy: IR and Raman Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. The FTIR spectrum of this compound is expected to be dominated by features arising from the indole ring, the N-H bond, and the alkyl (isopropyl and methyl) substituents.

Key expected vibrational modes include:

N-H Stretching: The N-H bond of the indole ring is anticipated to produce a distinct, sharp to moderately broad absorption band in the region of 3400-3500 cm⁻¹. The precise position and shape of this peak are highly sensitive to hydrogen bonding interactions. mdpi.com

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) portion of the indole ring typically appear as a series of sharp, medium-to-weak bands just above 3000 cm⁻¹. scialert.net

Aliphatic C-H Stretching: The isopropyl and methyl groups will give rise to strong absorption bands in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric C-H stretching vibrations.

C=C Stretching: Aromatic ring stretching vibrations (C=C) are expected to produce several bands of variable intensity in the 1450-1620 cm⁻¹ region. scialert.net

N-H Bending: The in-plane bending vibration of the N-H group is typically observed around 1400-1500 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and isopropyl groups (scissoring, rocking, and wagging) will appear in the 1360-1470 cm⁻¹ range. scialert.net

Aromatic C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring and provide significant structural information.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | References |

| N-H Stretch | Indole N-H | 3400 - 3500 | mdpi.com |

| Aromatic C-H Stretch | Indole Ring C-H | 3000 - 3100 | scialert.net |

| Aliphatic C-H Stretch | Isopropyl & Methyl C-H | 2850 - 3000 | researchgate.net |

| C=C Aromatic Stretch | Indole Ring | 1450 - 1620 | scialert.net |

| C-H Aliphatic Bend | Isopropyl & Methyl C-H | 1360 - 1470 | scialert.net |

| N-H Bend | Indole N-H | 1400 - 1500 | rsc.org |

| C-H Out-of-Plane Bend | Aromatic C-H | 700 - 900 | rsc.org |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for fingerprinting the carbon skeleton of aromatic and aliphatic systems.

For this compound, the Raman spectrum would highlight:

Ring Vibrations: The symmetric "breathing" vibrations of the indole ring system are expected to produce strong and sharp Raman signals, which are highly characteristic and useful for identification.

Alkyl Group Vibrations: The C-C skeletal vibrations of the isopropyl group and the C-H symmetric stretches of the methyl group would be clearly visible.

C=N Vibrations: While not a formal double bond, the C=N stretching character within the pyrrole (B145914) part of the indole ring can sometimes be identified in Raman spectra, often in the 1639–1641 cm⁻¹ region. researchgate.net

The combination of FTIR and Raman data provides a comprehensive vibrational profile, allowing for unambiguous identification and detailed structural analysis of the molecule. worldscientific.com

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | References |

| Aromatic C-H Stretch | Indole Ring C-H | 3000 - 3100 | scialert.net |

| Aliphatic C-H Stretch | Isopropyl & Methyl C-H | 2850 - 3000 | researchgate.net |

| Ring Breathing Mode | Indole Skeleton | 990 - 1050 | rsc.orgrsc.org |

| C=C Aromatic Stretch | Indole Ring | 1450 - 1620 | scialert.net |

| C=N Stretch Character | Pyrrole Ring | 1639 - 1641 | researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

The core indole ring system is essentially planar. iucr.org The attachment of the isopropyl group at the C2 position and the methyl group at the C5 position would introduce minimal distortion to the ring itself. The isopropyl group, however, would have rotational freedom around its bond to the indole ring.

Based on crystallographic data from various indole derivatives, the expected geometric parameters would be within well-established ranges. nih.govmdpi.com

Table 3: Representative Bond Lengths and Angles for the Indole Nucleus

| Parameter | Atoms Involved | Typical Value | References |

| Bond Length | C=C (aromatic) | 1.36 - 1.41 Å | nih.govmdpi.com |

| Bond Length | C-N (pyrrole ring) | 1.37 - 1.39 Å | nih.govmdpi.com |

| Bond Length | C-C (ring fusion) | 1.44 - 1.46 Å | nih.govmdpi.com |

| Bond Angle | C-N-C (in ring) | ~108 - 110° | scirp.org |

| Bond Angle | C-C-C (benzene ring) | ~118 - 121° | scirp.org |

| Dihedral Angle | Indole Ring System | < 5° (deviation from planarity) | iucr.org |

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. For this compound, the following interactions are expected to be crucial in dictating its crystal packing:

N-H···π Hydrogen Bonding: The most significant interaction for many indole derivatives involves the N-H group of one molecule acting as a hydrogen bond donor to the electron-rich π-system of the aromatic ring of a neighboring molecule. nih.gov

π-π Stacking: The planar indole rings are prone to stacking interactions, where parallel rings are offset from one another. These interactions are a major stabilizing force in the crystal structures of many aromatic compounds. iucr.orgiucr.org Centroid-to-centroid distances for such interactions are typically in the range of 3.4 to 4.0 Å. mdpi.com

In the absence of stronger hydrogen bond acceptors, the N-H group is a key driver of the supramolecular assembly, often leading to the formation of chains or sheets of molecules linked by these interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 5 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Isopropyl-5-methyl-1H-indole, DFT studies would typically involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This provides information on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Using conceptual DFT, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack.

Energetics: Calculating thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are essential for understanding the stability of the molecule and the feasibility of reactions involving it.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are particularly useful for predicting spectroscopic properties. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms. These calculations aid in the interpretation of experimental NMR spectra for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

To understand how this compound participates in chemical reactions, transition state modeling is employed. This involves locating the transition state structure, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics and mechanism.

Molecular Mechanics and Dynamics Simulations

For larger systems or longer timescale phenomena, molecular mechanics and dynamics simulations are computationally less expensive alternatives to quantum chemical calculations.

The isopropyl group in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular mechanics force fields can be used to systematically explore the potential energy surface of the molecule and generate an energy landscape that maps the energy of the molecule as a function of its geometry.

If this compound is being investigated for its potential biological activity, molecular docking simulations can be performed to predict its binding mode and affinity to a specific protein receptor. This process involves:

Preparation of the Ligand and Receptor: Creating 3D structures of both the this compound (the ligand) and the target protein (the receptor).

Docking: Using a docking algorithm to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring: Evaluating the binding poses using a scoring function that estimates the binding affinity. The results are typically reported as a binding score or estimated binding energy.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates stronger binding |

| Key Interacting Residues | Tyr123, Phe256, Leu301 | Amino acids in the receptor's binding site that form interactions with the ligand |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the forces stabilizing the ligand-receptor complex |

Note: The values in this table are hypothetical and represent the type of data obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound and its analogs, QSAR studies are instrumental in understanding how specific structural features influence their therapeutic effects.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for this compound derivatives involves a systematic process. First, a dataset of indole (B1671886) compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. mdpi.com Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.netnih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The goal is to identify a combination of descriptors that can accurately predict the activity of new, untested compounds. mdpi.com The predictive power and robustness of the resulting QSAR model are rigorously evaluated using internal and external validation techniques. nih.gov

For instance, a hypothetical QSAR model for a series of analogs based on the this compound scaffold might reveal that specific steric properties at the 2-position and electronic characteristics of the indole ring are crucial for activity. Such models often utilize a combination of 2D and 3D descriptors to capture a comprehensive picture of the structure-activity landscape. mdpi.comscispace.com

Table 1: Examples of Structural Descriptors in QSAR Models for Indole Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Topological | Molecular Connectivity Index | Relates to the branching and size of the molecule. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Influences the molecule's ability to donate electrons in interactions. |

| Steric | Molar Refractivity | Pertains to the volume and polarizability of the molecule. mdpi.com |

| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity, affecting membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Critical for specific interactions with biological targets. mdpi.com |

| 3D Descriptors | Comparative Molecular Similarity Index Analysis (CoMSIA) Fields | Provides insights into the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. mdpi.com |

This table is illustrative and provides examples of descriptor types that could be used in a QSAR study of this compound derivatives.

Virtual Screening and Library Design

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The this compound scaffold can serve as a valuable starting point for both ligand-based and structure-based virtual screening campaigns. nih.gov

In ligand-based virtual screening (LBVS) , the known structure of an active compound like this compound is used as a template. nih.govacs.org The principle is that molecules with similar structures are likely to have similar biological activities. mdpi.com Large compound databases are searched for molecules that share similar 2D or 3D features with the template. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com

In structure-based virtual screening (SBVS) , the 3D structure of the target protein is utilized. mdpi.com Computational docking is used to predict how well different molecules from a library fit into the binding site of the target. nih.govresearchgate.net This method allows for the identification of compounds with diverse chemical scaffolds that are predicted to have high binding affinity. nih.gov

The this compound core can also be used in library design . Here, a virtual combinatorial library is created by systematically modifying the core structure with various substituents. mdpi.com This allows for the exploration of the chemical space around the initial scaffold to design new compounds with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov

Table 2: Virtual Screening Workflow Utilizing the this compound Scaffold

| Step | Description | Rationale |

| 1. Template/Scaffold Definition | The this compound structure is defined as the query. | To serve as the basis for similarity searches or as the core for library enumeration. nih.govacs.org |

| 2. Compound Library Selection | A large database of commercially available or virtual compounds is chosen. | To provide a diverse set of molecules for screening. |

| 3. Screening Method | Either LBVS (e.g., 2D/3D similarity search) or SBVS (e.g., molecular docking) is performed. nih.govresearchgate.net | To identify potential "hits" based on structural similarity or predicted binding affinity. |

| 4. Hit Filtering | The initial list of hits is filtered based on physicochemical properties (e.g., Lipinski's rule of five) and removal of Pan-Assay Interference Compounds (PAINS). acs.org | To prioritize compounds with drug-like properties and reduce the likelihood of false positives. |

| 5. Hit Prioritization and Selection | The filtered hits are ranked and visually inspected to select a subset for experimental testing. | To choose the most promising candidates for further investigation. |

This table outlines a general workflow for a virtual screening campaign centered on the this compound scaffold.

Structure Activity Relationship Sar and Mechanistic Biological Insights of 2 Isopropyl 5 Methyl 1h Indole Derivatives

Design Principles for Modulating Bioactivity through Substitution

Positional, Electronic, and Steric Effects of Substituents on Biological Potency

The strategic modification of the indole (B1671886) scaffold is a key principle in medicinal chemistry for fine-tuning the pharmacological profile of a compound. sci-hub.sersc.org The indole nucleus itself is considered a "privileged" structure due to its ability to interact with a wide array of receptors and enzymes. rsc.orgnih.gov

Positional Effects: The location of substituents on the indole ring has a marked impact on biological activity. For instance, substitutions at the 3-position of the indole are common due to the high electron density at this position, which facilitates electrophilic substitution reactions. rsc.org Modifications at this site can significantly influence interactions with target proteins. rsc.org In the context of 2-isopropyl-5-methyl-1H-indole, the existing methyl group at the 5-position and the isopropyl group at the 2-position already define a specific substitution pattern that influences its inherent biological properties. Further substitutions at other positions would be expected to modulate this activity.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can profoundly alter the reactivity and binding affinity of the indole derivative. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to be more effective in modulating anticonvulsant activity in some indole series compared to electron-donating groups like methoxy (B1213986) or thiomethyl. sci-hub.se For example, the presence of a nitro group, a strong electron-withdrawing group, has been associated with enhanced receptor binding. sci-hub.se Conversely, electron-donating groups can increase the electron density of the aromatic system, which may also influence binding interactions. ashp.org

Steric Effects: The size and shape of substituents (steric effects) play a crucial role in determining how a molecule fits into the binding site of a biological target. ashp.org Bulky substituents can enhance metabolic stability by sterically shielding susceptible sites from metabolic enzymes. However, excessively large groups may also hinder the molecule from accessing the binding pocket, thereby reducing its potency. The introduction of non-bulky groups like ethyl or isopropyl has been found to have a favorable inhibitory effect on certain kinases. nih.gov

Role of Isopropyl and Methyl Groups in Receptor Recognition and Binding

The specific substituents of this compound, the isopropyl group at position 2 and the methyl group at position 5, are critical determinants of its interaction with biological targets.

Isopropyl Group: The isopropyl group at the C2 position is a bulky, hydrophobic substituent. Its presence can significantly influence the compound's binding affinity and selectivity. For instance, in a series of N-benzyltryptamines, the nature of the substituent on the indole ring was found to be important for receptor interaction. plos.org In some contexts, an isopropyl group can be crucial for potency. For example, in a series of USP1/UAF1 deubiquitinase inhibitors, replacing a trifluoromethyl group with an isopropyl group led to a six-fold improvement in potency. acs.org This suggests that the hydrophobic and steric properties of the isopropyl group can be highly favorable for binding to specific protein pockets. acs.org The bulkiness of the isopropyl group can also provide steric shielding, potentially reducing metabolic clearance.

Biochemical Target Identification and Validation

Identifying the specific biochemical targets of this compound derivatives is crucial for understanding their mechanism of action. This is typically achieved through a combination of enzyme inhibition and activation studies, as well as receptor binding assays.

Enzyme Inhibition and Activation Studies

Derivatives of the indole scaffold have been widely studied for their ability to modulate the activity of various enzymes.

Enzyme Inhibition:

Protein Kinases: Indole derivatives, particularly those with fused ring systems like indeno[1,2-b]indoles, have shown significant inhibitory activity against protein kinases such as Casein Kinase 2 (CK2). nih.govd-nb.info For example, 5-isopropyl-5H-indeno[1,2-b]indole-6,9,10-trione was identified as an inhibitor of CK2. nih.gov Further modifications, such as the introduction of a methyl group, were found to enhance this inhibitory activity. nih.gov The N-isopropyl group, in particular, was found to have a favorable inhibitory effect on human CK2. nih.gov

Other Enzymes: Other indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Some have also been investigated as inhibitors of acetylcholinesterase, which is relevant for neurological disorders. smolecule.com The indole ring can also serve as a scaffold for developing inhibitors of HIV integrase.

The following table summarizes the inhibitory activity of some indole derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Indeno[1,2-b]indoles | Casein Kinase 2 (CK2) | N-isopropyl derivatives show favorable inhibitory effects. nih.gov |

| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | Cyclooxygenase (COX), Lipoxygenase (LOX) | Exhibits inhibitory effects on these inflammatory enzymes. |

| 2-Isopropyl-1H-indole | Acetylcholinesterase | Potential for inhibition has been explored. smolecule.com |

| Indole derivatives | HIV Integrase | The indole core is a potential scaffold for developing inhibitors. |

Receptor Binding and Modulation Assays

The ability of indole derivatives to bind to and modulate the function of various receptors is a cornerstone of their pharmacological activity.

Receptor Binding:

Serotonin (B10506) (5-HT) Receptors: The indole structure is a key component of the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives exhibit affinity for 5-HT receptors. plos.orgtandfonline.com For instance, N-benzyltryptamine derivatives have been studied for their binding to 5-HT2A, 5-HT2B, and 5-HT2C receptors. plos.org The substitution pattern on the indole ring is critical for affinity and selectivity. plos.org In another study, N-arylsulfonyl-3-(2-N,N-dimethylaminoethylthio) indoles showed moderate affinity for human 5-HT6 receptors. tandfonline.com

Aryl Hydrocarbon Receptor (AhR): Some indole derivatives, such as 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid, are known to bind with high affinity to the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression.

Other Receptors: Indole derivatives have also been investigated for their binding to G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov

The following table provides examples of receptor binding data for various indole derivatives.

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or EC50) | Reference |

| N-benzyltryptamines | 5-HT2A, 5-HT2C | Affinities in the 10–100 nanomolar range for 5-HT2A. | plos.org |

| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6 | Ki = 11 nM | mdpi.comresearchgate.net |

| 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | Aryl Hydrocarbon Receptor (AhR) | High affinity binding reported. | |

| Indole-5-propanoic acid derivatives | GPR40 | EC50 values ranging between 1 and 10 μM. | nih.gov |

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with their biochemical targets ultimately leads to the modulation of various cellular signaling pathways.

Ras-Related Signaling Pathway: Indole derivatives have been shown to inhibit the Ras-related signaling pathway, which is often hyperactivated in cancer. nih.gov This can occur through various mechanisms, including the inhibition of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), which is crucial for the proper localization and function of Ras proteins. nih.gov For example, the indole derivative cysmethynil (B1669675) can cause the mislocalization of Ras and impair downstream signaling. nih.gov

Inflammatory Pathways: By inhibiting enzymes like COX and LOX, indole derivatives can modulate inflammatory pathways that are involved in the production of prostaglandins (B1171923) and leukotrienes.

Cell Proliferation and Apoptosis: The indole nucleus is a common feature in compounds that affect cell proliferation and apoptosis. researchgate.netchula.ac.th For instance, some indole derivatives have demonstrated antiproliferative effects against various cancer cell lines. The modulation of pathways involving targets like CK2 can lead to the inhibition of tumor cell growth. nih.govresearchgate.net

Investigation of Effects on Intracellular Signaling Cascades

Indole derivatives are known to modulate various intracellular signaling pathways, which are critical in cell development, differentiation, and disease. nih.gov The aberrant activation of these pathways, particularly the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR cascades, is a hallmark of many cancers. nih.govfrontiersin.org

Research has shown that certain indole derivatives can interfere with these pathways at multiple levels. For instance, some derivatives have been found to inhibit key kinases within these cascades. google.com The extracellular signal-regulated kinases ERK1/2 are crucial nodes in the RAS/RAF/MEK/ERK pathway, and their inhibition is a key therapeutic strategy. acs.org While specific studies on this compound are limited in the provided results, the broader class of indole derivatives has demonstrated the ability to inhibit protein kinases like CK2, which can be crucial for cancer therapy. google.com

Furthermore, some indole-based compounds have been shown to potentiate the degradation of key signaling proteins. For example, a study on an indeno[1,2-b]indole (B1252910) derivative demonstrated its ability to modulate the MEK1/2-ERK1/2-MITF-M signaling cascade, leading to the degradation of the microphthalmia-associated transcription factor (MITF-M), a key regulator in melanoma. researchgate.net This highlights the potential for indole derivatives to exert their effects not just through direct enzyme inhibition but also by influencing protein stability and degradation pathways.

The table below summarizes the effects of representative indole derivatives on key signaling pathways.

| Derivative Class | Target Pathway/Protein | Observed Effect |

| Indeno[1,2-b]indole | MEK1/2-ERK1/2-MITF-M | Potentiates degradation of MITF-M |

| General Indole Derivatives | Ras-Raf-MEK-ERK | Inhibition of pathway components |

| General Indole Derivatives | PI3K/Akt/mTOR | Inhibition of pathway components |

| General Indole Derivatives | Protein Kinase CK2 | Inhibition of kinase activity |

Analysis of Gene Expression and Protein Regulation

The modulation of signaling cascades by this compound derivatives invariably leads to downstream changes in gene expression and protein regulation. Gene expression is a multi-step process that can be regulated at the transcriptional and post-transcriptional levels. youtube.com

Indole derivatives can influence the expression of genes by interacting with transcription factors or other regulatory proteins. For example, the inhibition of signaling pathways like the Ras-Raf-MEK-ERK pathway can prevent the activation of transcription factors that are responsible for the expression of genes involved in cell proliferation and survival. nih.gov

Moreover, some indole derivatives can directly impact the machinery of gene expression. For instance, research on indeno[1,2-b]indole derivatives has shown their ability to suppress the expression of mutated BRAF V600E, a common oncogene. researchgate.net This suggests a direct or indirect effect on the transcriptional regulation of this gene. The regulation of protein expression can also occur post-transcriptionally, for example, by affecting mRNA stability or translation efficiency. youtube.com

The following table outlines the observed effects of certain indole derivatives on gene and protein regulation.

| Derivative/Class | Target Gene/Protein | Regulatory Effect |

| Indeno[1,2-b]indole | Mutated BRAF V600E | Suppression of expression |

| Indeno[1,2-b]indole | Casein Kinase 2α | Inhibition of the pro-survival enzyme |

Development of this compound as Molecular Probes

The unique structural features of this compound derivatives make them suitable scaffolds for the development of molecular probes. These probes are invaluable tools for studying biological processes, identifying drug targets, and visualizing cellular components. nih.govtum.de

Synthesis of Fluorescently Tagged Probes for Cellular Imaging

Fluorescently tagged molecules allow for the direct visualization of their distribution and interaction within living cells. nih.gov The synthesis of such probes typically involves chemically linking a fluorescent dye to the molecule of interest without significantly altering its biological activity. researchgate.net

While specific examples of fluorescently tagged this compound are not detailed in the provided search results, the general principles of probe synthesis are well-established. An indole derivative could be functionalized with a reactive group, such as a carboxylic acid or an amine, to facilitate conjugation with a fluorescent dye like fluorescein, rhodamine, or BODIPY. cuvillier.de The choice of fluorophore and the linking strategy are critical to ensure that the resulting probe retains its binding affinity for its target and exhibits favorable photophysical properties for imaging. researchgate.net

For instance, a ruthenium complex-based fluorescent probe incorporating a 5-fluoro-1H-indole-2-carboxamide moiety has been developed for real-time monitoring of β-amyloid aggregation, a key process in Alzheimer's disease. acs.org This demonstrates the utility of indole scaffolds in creating sophisticated probes for studying complex biological phenomena.

Affinity-Based Probes for Target Identification

Affinity-based probes are powerful tools for identifying the cellular targets of a bioactive compound. rsc.orgnih.gov This approach typically involves modifying the compound with a reactive group (a "warhead") and a reporter tag (like biotin). tum.de The probe is introduced to a cellular lysate or intact cells, where it covalently binds to its protein targets. The tagged proteins can then be isolated and identified using techniques like mass spectrometry. tum.de

The indole nucleus has been incorporated into affinity-based probes. For example, an indole-based quinone epoxide was used to create chemoproteomic probes to identify druggable targets in vancomycin-resistant Staphylococcus aureus. acs.org These probes contained an alkyne handle for subsequent "click" chemistry-based attachment of a reporter tag.

The development of affinity-based probes from this compound would follow a similar strategy. A linker and a reactive group would be strategically attached to the indole core, ideally at a position that does not interfere with its binding to its biological target. The identification of the binding partners of this compound would provide crucial insights into its mechanism of action and potential therapeutic applications.

Advanced Applications of 2 Isopropyl 5 Methyl 1h Indole in Diverse Fields

Applications in Organic Electronics and Photonics

The unique electronic properties of the indole (B1671886) ring system make its derivatives promising candidates for use in materials science. smolecule.com The incorporation of heterocyclic compounds like indoles into organic materials can modulate critical electronic characteristics, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the performance of electronic devices. uniss.it

Organic semiconductors are the active components in a range of electronic devices, and their performance is highly dependent on the molecular structure, which influences molecular packing and charge transport efficiency. acs.org The indole scaffold is being actively investigated for these applications. The presence of an isopropyl group at the 2-position and a methyl group at the 5-position on the indole ring, as in 2-isopropyl-5-methyl-1H-indole, introduces specific steric and electronic modifications. These substitutions can influence π-π stacking interactions between molecules, a key factor for efficient charge transport in organic solids.

While direct studies on this compound as a primary semiconductor are limited, research on analogous structures highlights the potential of this class of compounds. Stable organic radicals, for instance, are explored for their bipolar charge transport properties, which are crucial for efficient device function. nih.gov The design of novel organic semiconductors often involves creating derivatives of core structures like indole to fine-tune their electronic behavior for applications in devices such as organic field-effect transistors (OFETs). acs.orgunito.it

Table 1: Role of Indole Derivatives in Organic Electronics

| Compound/Scaffold Class | Application Area | Key Properties/Function |

|---|---|---|

| Indole Scaffold | General | Lowers HOMO/LUMO energy levels, attractive for OLEDs. uniss.it |

| Carbazole Alkaloids | Electroluminescent Materials | Possess notable electrical, thermal, and optical properties. rsc.org |

| Indolo-carbazole Structures | OLED Host Materials | Investigated for high triplet energy, suitable for hosting phosphorescent emitters. google.com |

Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly advancing technologies that rely on carefully designed organic materials. uniss.itnih.gov The indole nucleus is an attractive component in molecules designed for these applications. uniss.it Its inherent optical properties and ability to be chemically modified allow for the tuning of materials to absorb or emit light at specific wavelengths.

In OLEDs, indole derivatives are explored for use as host materials in the emissive layer, where they facilitate the efficient transfer of energy to light-emitting dopants. google.comgoogle.com The structure of this compound could serve as a fragment in larger, more complex host materials. For example, a study on near-infrared (NIR) OLEDs utilized a phthalocyanine (B1677752) substituted with tetra(2-isopropyl-5-methylphenoxyl) groups, where the bulky substituents were credited with enhancing electroluminescence intensity. nih.gov

In the realm of photovoltaics, particularly dye-sensitized solar cells (DSSCs), indole-based dyes have been developed. researchgate.net These dyes act as the light-harvesting component, and their molecular architecture is crucial for efficient performance. The electron-rich nature of the indole core makes it a suitable donor unit in donor-π-acceptor (D-π-A) dye structures, facilitating the critical process of charge separation upon light absorption. researchgate.net

Role as Key Synthetic Intermediates for Complex Molecular Architectures

The true strength of simpler heterocyclic compounds like this compound lies in their utility as versatile building blocks. researchgate.netnumberanalytics.com Organic chemists utilize such intermediates to construct larger, more intricate molecules with specific functions, from naturally occurring alkaloids to novel pharmaceutical drugs. rsc.orgnumberanalytics.com

Indole alkaloids represent one of the largest and most important classes of natural products, with over 4,100 known compounds. rsc.orgwikipedia.org Many of these complex molecules, which often possess significant biological activity, are biosynthesized from the amino acid tryptophan, which contains an indole core. rsc.org Synthetic chemists have developed numerous strategies to construct this key heterocycle to access these fascinating natural structures. rsc.orgrsc.org

Substituted indoles are valuable starting points for the total synthesis of complex natural products. numberanalytics.com Methodologies like the Fischer indole synthesis allow for the creation of diverse indole cores that can be further elaborated. rsc.org The specific substitution pattern of this compound provides a unique chemical framework that can be strategically incorporated into the synthesis of natural product analogues or complex target molecules. For example, indolylvinyl ketones are recognized as valuable building blocks for synthesizing alkaloids and other bioactive molecules featuring an indole motif. researchgate.net

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a wide range of biological targets. mdpi.comijpsr.comresearchgate.netresearchgate.net Consequently, thousands of indole-containing compounds have been synthesized and evaluated for therapeutic potential, leading to numerous commercial drugs and clinical candidates. ijpsr.comrsc.orgnih.gov

Indole derivatives serve as crucial intermediates in the synthesis of pharmaceuticals for treating a wide array of conditions, including cancer, infections, and neurological disorders. smolecule.comrsc.org For instance, a related compound, 2-isopropyl-1H-indole, is noted as a key intermediate for pharmaceuticals targeting neurological and infectious diseases. smolecule.com Similarly, 7-isopropyl-3-methyl-1H-indole is a known precursor for kinase inhibitors. vulcanchem.com The this compound structure offers a specific combination of lipophilicity and steric bulk that can be leveraged in drug design to achieve desired potency and selectivity for targets like the GABAA receptor, adenosine (B11128) receptors, or enzymes involved in cellular oxidative stress. mdpi.comexlibrisgroup.com

Table 2: Examples of Indole Alkaloids and Derivatives in Medicine

| Compound | Type/Origin | Therapeutic Application/Activity |

|---|---|---|

| Reserpine | Indole Alkaloid | Antihypertensive. nih.gov |

| Vincristine / Vinblastine | Bisindole Alkaloids | Anticancer agents. nih.govdrugbank.com |

| Mitragynine | Indole Alkaloid | Investigated for antidepressant and analgesic properties. nih.gov |